N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
This compound is a structurally complex small molecule featuring an indoline core substituted with a furan-2-carbonyl group at the 1-position and a 4-phenyltetrahydro-2H-pyran-4-carboxamide moiety at the 6-position. Its design integrates heterocyclic and carboxamide functionalities, which are often associated with enhanced pharmacokinetic properties and target binding affinity in medicinal chemistry . While its exact biological targets remain under investigation, analogs of this class have shown activity as kinase inhibitors, particularly against Polo-like kinase 1 (PLK1), a critical regulator of cell cycle progression .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23(22-7-4-14-31-22)27-13-10-18-8-9-20(17-21(18)27)26-24(29)25(11-15-30-16-12-25)19-5-2-1-3-6-19/h1-9,14,17H,10-13,15-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSAPCSXGCUFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 416.5 g/mol
- CAS Number : 1058490-41-7
These features contribute to its interaction with biological systems, potentially influencing various cellular pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exhibit enzyme inhibition properties or modulate receptor activities, which can lead to therapeutic effects in diseases such as cancer and inflammatory disorders.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound show promising anticancer properties. For instance, derivatives containing furan and indole moieties have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| F8-B22 | 1.55 | Inhibition of M in SARS-CoV-2 |
| F8-S43 | 10.76 | Non-peptidomimetic inhibitor |
These findings suggest a potential for this compound to be developed as an anticancer agent.
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
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Inhibition of Enzymatic Activity :
- A study demonstrated that related compounds inhibited the activity of specific enzymes involved in cancer progression, showcasing the potential for therapeutic applications in oncology.
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Cell Line Studies :
- In vitro studies using cancer cell lines showed that the compound could reduce cell viability significantly, indicating its potential as a chemotherapeutic agent.
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Structure-Activity Relationship (SAR) :
- Investigations into the SAR of similar compounds revealed that modifications to the furan or indole moieties could enhance biological activity, guiding future synthetic efforts for optimizing efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional similarities to other PLK1 inhibitors, such as compound D39 and compound D40 (Table 1), provide critical insights into structure-activity relationships (SAR). Below is a detailed analysis:
Table 1. Structural Comparison of Key Compounds
Key Findings :
Core Structure Differences: The target compound uses an indoline-tetrahydro-2H-pyran scaffold, whereas D39 and D40 employ a pyrazole-pyrimidine core. The tetrahydro-2H-pyran group in the target compound introduces conformational rigidity, which could improve metabolic stability but may reduce binding flexibility compared to D39/D40 .
Substituent Effects: The furan-2-carbonyl group in the target compound is a unique feature. The 4-phenyltetrahydro-2H-pyran-4-carboxamide substituent in the target compound introduces a sterically demanding, lipophilic group. This contrasts with the styryl groups in D39/D40, which are smaller and more planar, possibly facilitating deeper binding-pocket penetration .
Activity Implications: While the target compound’s PLK1 inhibition data are unavailable, its structural divergence from D39/D40 suggests a trade-off between metabolic stability (via rigid scaffolds) and potency (via flexible, planar systems). For example, D40’s IC₅₀ of 8 nM highlights the pyrazole-pyrimidine core’s efficacy, but its metabolic clearance in vivo remains unoptimized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
